7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
7-Butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative featuring a complex substitution pattern. Its core structure consists of a purine-2,6-dione scaffold modified at positions 3, 7, and 6. The 3-methyl group and 7-butyl substituent enhance lipophilicity, while the 8-position incorporates a piperazine moiety linked to a 4-methoxyphenyl group. This design likely targets enzyme inhibition or receptor modulation, as seen in structurally related compounds (e.g., ALDH inhibitors in ) . The 4-methoxyphenyl group may improve pharmacokinetic properties by balancing solubility and membrane permeability .
Properties
IUPAC Name |
7-butyl-8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3/c1-4-5-10-28-18(23-20-19(28)21(29)24-22(30)25(20)2)15-26-11-13-27(14-12-26)16-6-8-17(31-3)9-7-16/h6-9H,4-5,10-15H2,1-3H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENDVBCNJEMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCN(CC3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, with a molecular formula of C23H33N6O3 and a molecular weight of 441.5 g/mol, exhibits a complex structure that suggests various mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure includes a butyl group, a methoxyphenyl moiety, and a piperazine ring, which are critical for its biological interactions.
Pharmacological Profile
Recent studies have indicated that compounds similar to 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibit significant pharmacological effects:
- Antidepressant Activity : Research has shown that derivatives of purine compounds can possess antidepressant and anxiolytic properties. A study evaluated the pharmacodynamic effects of related compounds in male Wistar rats and found notable mood-modulating activity .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes, similar to other cationic amphiphilic drugs that inhibit lysosomal phospholipase A2 (PLA2G15). This inhibition is linked to the development of phospholipidosis, a pathological condition resulting from drug exposure .
- Dopaminergic Activity : The piperazine component suggests potential interactions with dopamine receptors. Similar piperazine derivatives have been studied for their selectivity towards D3 receptors, indicating possible applications in treating neuropsychiatric disorders .
Case Studies
Several case studies have highlighted the biological effects of related compounds:
- Study on Antidepressant Effects : In an experimental setup involving Wistar rats, compounds structurally related to 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione demonstrated significant reductions in depression-like behaviors when administered over a specified period .
- Pharmacokinetic Evaluations : Another study examined the pharmacokinetics of similar purine derivatives and found that they exhibited favorable absorption and distribution profiles in vivo, which are crucial for therapeutic efficacy .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C23H33N6O3 |
| Molecular Weight | 441.5 g/mol |
| Biological Activities | Antidepressant, Enzyme Inhibition |
| Target Enzymes | PLA2G15 |
| Potential Applications | Neuropharmacology |
Scientific Research Applications
Neuroscience
Research indicates that compounds containing piperazine rings are often investigated for their effects on neurotransmitter systems. Specifically, derivatives like 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may act on dopamine receptors, potentially offering insights into treatments for psychiatric disorders such as schizophrenia and depression. Studies have shown that modifications in the piperazine structure can enhance receptor selectivity and potency .
Oncology
The compound's structural similarity to kinase inhibitors suggests potential applications in cancer therapy. Kinase inhibitors target specific pathways involved in tumor growth and proliferation. Research has demonstrated that purine derivatives can inhibit various kinases implicated in cancer progression, thus warranting further investigation into the efficacy of this compound against specific tumor types .
Antimicrobial Activity
Emerging studies suggest that certain purine derivatives exhibit antimicrobial properties. The incorporation of methoxyphenyl groups may enhance the antibacterial efficacy of compounds by improving their solubility and bioavailability. Investigating this compound's activity against various bacterial strains could lead to the development of novel antimicrobial agents .
Case Study 1: Dopamine Receptor Modulation
In a study examining the effects of piperazine derivatives on dopamine receptors, researchers synthesized several analogs, including those similar to 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. Results indicated that specific modifications increased binding affinity to D2-like receptors, suggesting potential therapeutic effects in treating Parkinson's disease .
Case Study 2: Kinase Inhibition in Cancer Models
A series of experiments focused on evaluating the anticancer properties of purine derivatives revealed that compounds structurally related to 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione exhibited significant inhibition of cell proliferation in breast and lung cancer models. These findings support further exploration into its mechanism of action and therapeutic potential .
Comparison with Similar Compounds
Table 1: Structural Comparison of Purine-Dione Derivatives
Key Observations :
- Position 7 : Alkyl chains (butyl, isopentyl) enhance metabolic stability compared to aryl groups (benzyl, phenylpropyl) but reduce water solubility .
- Position 8: Piperazine substituents critically influence target engagement. For example: 4-Methoxyphenyl (Target Compound): May confer serotonin receptor affinity due to structural resemblance to known 5-HT₁ₐ ligands . Cyclopropanecarbonyl (NCT-501): Stabilizes piperazine conformation, optimizing ALDH1A1 binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-butyl-8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized?
- Methodology :
- Stepwise Synthesis : Begin with a purine-2,6-dione core and introduce substituents via nucleophilic substitution or coupling reactions. For the piperazine moiety, employ Buchwald-Hartwig amination or reductive amination (e.g., using NaBHCN) to attach the 4-methoxyphenyl group .
- Optimization : Use high-throughput screening (HTS) to vary solvents (e.g., DMF, THF), temperatures (60–120°C), and catalysts (Pd/C or Pd(OAc)) for improved yield. Monitor progress via TLC or LC-MS .
- Purification : Utilize column chromatography (silica gel, eluent: CHCl/MeOH gradient) or recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodology :
- NMR : H and C NMR to confirm substituent positions and piperazine linkage. Compare chemical shifts with analogs (e.g., 3-benzyl-8-(chloromethyl) derivatives show characteristic purine C8 methylene signals at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., piperazine-phenyl π-stacking observed in 4-(4-methoxyphenyl)piperazin-1-ium derivatives) .
- HRMS : Confirm molecular weight (expected [M+H] ~472.54) and fragmentation patterns .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., analogs with similar substituents show stability up to 150°C) .
- Light Sensitivity : Store samples in amber vials under inert gas (N) at 2–8°C to prevent photodegradation, as recommended for purine-dione derivatives .
Advanced Research Questions
Q. How can computational methods predict the biological targets and binding mechanisms of this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with adenosine receptors (e.g., A) based on structural analogs like 8-[(3R)-3-azanylpiperidin-1-yl]-7-benzyl purine-dione ligands (PDB ID: 6Z8) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., hydrogen bonding with Glu169 and hydrophobic interactions with Phe168) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare IC values from enzyme inhibition assays (e.g., PDE5 vs. PDE10) using standardized protocols (e.g., fluorescent cAMP/cGMP kits) .
- Orthogonal Assays : Validate conflicting results via SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., HEK293T transfected with target receptors) .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodology :
- LogP Adjustment : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to the butyl chain to enhance solubility while maintaining CNS penetration (target LogP ~2.5) .
- Metabolic Stability : Conduct microsomal assays (human/rat liver microsomes) to identify metabolic hotspots (e.g., piperazine N-demethylation) and stabilize via fluorination .
Q. What experimental designs are critical for evaluating the compound’s selectivity across kinase or receptor families?
- Methodology :
- Kinome Screening : Use Eurofins KinaseProfiler™ to test against 100+ kinases at 1 µM concentration. Focus on off-target hits (e.g., GSK-3β inhibition observed in purine-dione analogs) .
- Receptor Panels : Employ radioligand binding assays (e.g., H-SCH58261 for adenosine receptors) to quantify K values and calculate selectivity ratios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
